Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate
Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde group and a stereocenter makes it a valuable chiral building block for the synthesis of complex molecular architectures with specific biological targets. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Core Properties
The fundamental physicochemical properties of (S)-tert-butyl 3-formylmorpholine-4-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 218594-01-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | |
| IUPAC Name | tert-butyl (3S)-3-formylmorpholine-4-carboxylate | [] |
| Synonyms | (S)-N-Boc-3-morpholinecarbaldehyde, 3-(2-OXO-ETHYL)-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | [] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 330 °C at 760 mmHg | [] |
| Density | 1.088 g/cm³ | [] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis
A common and effective method for the synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate is the oxidation of its corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the Boc protecting group.[5]
Experimental Protocol: Parikh-Doering Oxidation
This protocol is a generalized procedure based on the known mechanism and conditions of the Parikh-Doering oxidation.
Materials:
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(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
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Sulfur trioxide pyridine complex (SO₃·py)
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Anhydrous dimethyl sulfoxide (DMSO)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous dichloromethane (DCM)
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and the amine base (e.g., Et₃N, 3.0-5.0 eq) in anhydrous DCM.
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Cool the resulting solution to 0 °C in an ice bath.
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To the cooled solution, add the sulfur trioxide-pyridine complex (SO₃·py, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
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Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
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Stir the suspension for an additional 30-60 minutes at 0 °C.
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Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by pouring the mixture into a brine solution.
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Extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 3-formylmorpholine-4-carboxylate.
Biological Significance and Applications
While specific biological activities for (S)-tert-butyl 3-formylmorpholine-4-carboxylate have not been extensively reported in publicly available literature, the morpholine scaffold is a key component in a wide range of biologically active compounds. Morpholine derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]
This particular compound serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of heterocyclic systems, enabling the introduction of diverse pharmacophores.
Visualizing Synthetic and Biological Pathways
To illustrate the role of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in a broader context, the following diagrams depict its synthesis and a generalized workflow for its application in drug discovery.
Caption: Synthetic pathway for (S)-tert-butyl 3-formylmorpholine-4-carboxylate.
Caption: Role in a typical drug discovery workflow.
